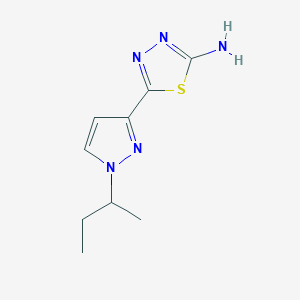

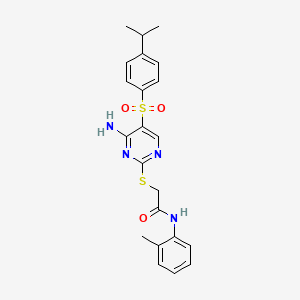

![molecular formula C8H18N2O B2536888 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol CAS No. 1807921-02-3](/img/structure/B2536888.png)

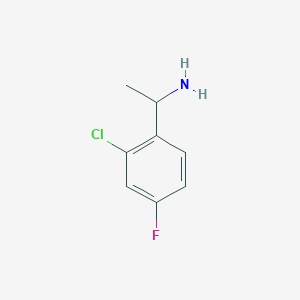

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an organic molecule with both amine and alcohol functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecule likely has a chiral center at the 2-position of the pyrrolidine ring, which could potentially exist in two different enantiomeric forms .Chemical Reactions Analysis

Amines and alcohols are reactive functional groups that can undergo a variety of chemical reactions. Amines can participate in reactions like alkylation, acylation, and nucleophilic substitution, while alcohols can undergo reactions such as esterification and oxidation .Physical And Chemical Properties Analysis

While specific properties for this compound aren’t available, we can infer that it’s likely to be a polar molecule due to the presence of the amine and alcohol functional groups. This could make it soluble in polar solvents .Applications De Recherche Scientifique

Ethanol's Biological Actions and Effects on Ion Channels

Research indicates that ethanol interacts with multiple receptors, including ion channels sensitive to pharmacologically relevant concentrations. These interactions, particularly with ligand-gated ion channels, play a significant role in ethanol's pharmacological effects. Ion channels that undergo desensitization, a common feature among them, may have their modulation by ethanol crucial to understanding alcohol's effects on the body. Studies suggest that ethanol's actions on apparent desensitization of receptors like type 3 serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors contribute significantly to its acute drug action on receptor function. These findings underscore the complexity of ethanol's interaction with cellular mechanisms and its potential implications for understanding similar compounds (Dopico & Lovinger, 2009).

Ethanol and Carcinogen Metabolism

Chronic ethanol consumption has been shown to induce microsomal enzymes involved in carcinogen metabolism across various tissues, enhancing levels of electrophilic metabolites from procarcinogens. Furthermore, ethanol feeding depresses the activity of O6-methylguanine transferase, crucial for repairing carcinogen-induced DNA alkylation. These effects of ethanol on carcinogen metabolism and DNA repair mechanisms could inform the study of other chemical compounds' metabolic pathways and their impact on cancer risk (Garro, Espina, Farinati, & Salvagnini, 1986).

Ethanol's Role in Energy and Biochemical Processes

Ethanol's use as a component in gasoline and its potential to increase BTEX (benzene, toluene, ethylbenzene, xylene) plume lengths in groundwater highlights the environmental impact of ethanol and similar compounds. Understanding ethanol's transport and fate in groundwater contaminated by gasohol spills provides crucial insights into managing and mitigating the environmental risks associated with the use of ethanol and potentially related chemical compounds (Powers et al., 2001).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMPHJUVKNEKNV-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)N(C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCN1)N(C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

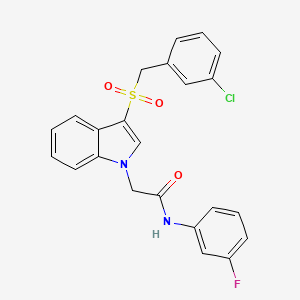

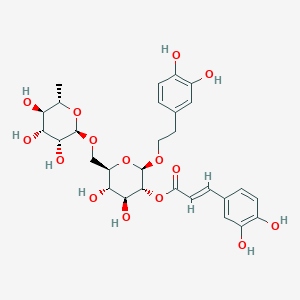

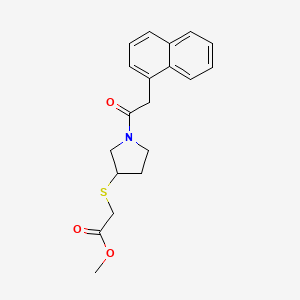

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)

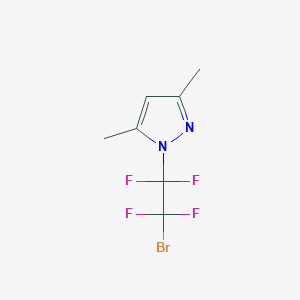

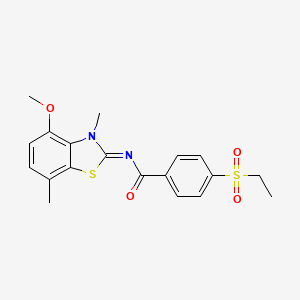

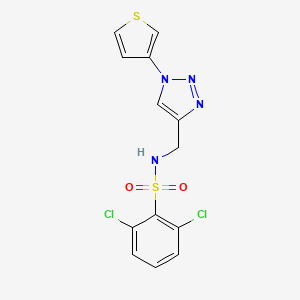

![(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B2536818.png)

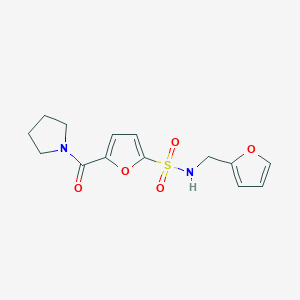

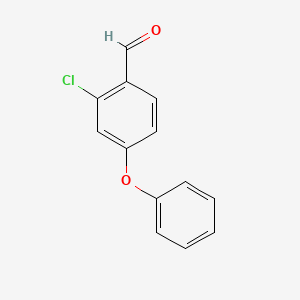

![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)